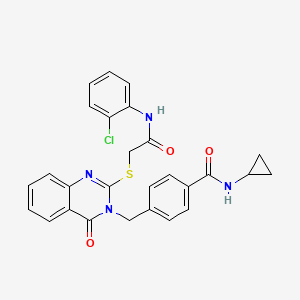
4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C27H23ClN4O3S and its molecular weight is 519.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C24H19ClN4O3S and a molecular weight of 478.95 g/mol. Its structure includes a quinazoline core, which is known for various biological activities, particularly in cancer therapy and enzyme inhibition.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C24H19ClN4O3S |
| Molecular Weight | 478.95 g/mol |
| SMILES | O=C(NC1=CC=CC=C1)C(C(C(=O)NCC(SC(C=CC=CC=CC)=O)=O)=O)C2=CC=C(Cl)C=C2 |
| InChI Key | WKYAJBDQRAVERI-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The quinazoline scaffold is particularly noted for its ability to inhibit various kinases involved in cancer progression. For instance, studies have shown that derivatives of quinazoline can effectively inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study: Quinazoline Derivatives
A study demonstrated that certain quinazoline derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potent anticancer activity . The mechanism often involves the inhibition of specific signaling pathways such as the PI3K/Akt pathway.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on human carbonic anhydrases (hCA), particularly isoforms IX and XII, which are implicated in tumorigenesis and metastasis.
Selectivity and Potency
Inhibitory studies revealed that certain analogs of quinazoline showed selective inhibition against hCA IX with selectivity indices (SI) exceeding 10, suggesting a promising therapeutic window for targeting tumors while sparing normal tissues .
| Compound | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity Index |
|---|---|---|---|
| Compound A | 45 | 500 | 11 |
| Compound B | 30 | 300 | 10 |
Antimicrobial Activity
The thioether linkage in the compound may contribute to antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains, suggesting that this compound could also be evaluated for its potential as an antimicrobial agent.
Apoptosis Induction
The compound likely induces apoptosis in cancer cells through mitochondrial pathways, leading to cytochrome c release and activation of caspases .
Inhibition of Signaling Pathways
By targeting specific kinases involved in cell proliferation and survival, the compound may disrupt critical signaling pathways that promote tumor growth.
特性
IUPAC Name |
4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c28-21-6-2-4-8-23(21)30-24(33)16-36-27-31-22-7-3-1-5-20(22)26(35)32(27)15-17-9-11-18(12-10-17)25(34)29-19-13-14-19/h1-12,19H,13-16H2,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFIEAGSFGZCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














